Fadrozole hydrochloride (CGS 16949A) is a synthetic, nonsteroidal compound classified as an aromatase inhibitor. [, , ] It plays a significant role in scientific research as a valuable tool for studying estrogen-dependent processes and conditions. [] Fadrozole hydrochloride exerts its effects by selectively and potently inhibiting the enzyme aromatase, thereby disrupting estrogen biosynthesis. [] This makes it a powerful tool in various research areas, including endocrinology, reproductive biology, and oncology.
Specificity and Long-term Effects: Further research is necessary to thoroughly investigate the specificity of fadrozole hydrochloride at different doses and assess its long-term effects on various physiological systems. []
Combination Therapies: Exploring the potential of fadrozole hydrochloride in combination therapies with other anticancer agents could lead to more effective treatment strategies for estrogen-dependent cancers. [, , , , ]
Environmental Impacts: Given its use in avian models and potential applications in the poultry industry, it's essential to investigate the potential environmental impacts of fadrozole hydrochloride and its metabolites. [, ]
Non-Cancer Applications: Further exploration of fadrozole hydrochloride's effects on uterine function, pregnancy maintenance, and other estrogen-dependent processes could lead to novel therapeutic applications beyond cancer treatment. [, ]
Fadrozole hydrochloride can be synthesized through several methods. A notable synthesis involves the reaction of 4-(4-chloro-4-p-cyanophenyl-n-butyl)-1H-imidazole with chloroform under reflux conditions. Specifically, a solution containing 2.0 g of the imidazole derivative is refluxed for 4 hours under nitrogen atmosphere, followed by cooling and evaporation to yield the desired product .
Another efficient method reported involves the use of radiolabeling techniques to create 14C-labeled analogs for pharmacokinetic studies. This method allows for detailed tracking of the compound's distribution and metabolism within biological systems, enhancing understanding of its pharmacological properties .
The molecular structure of fadrozole hydrochloride is characterized by its imidazole ring and various substituents that confer its biological activity. The chemical formula is with a molecular weight of approximately 304.80 g/mol.
The three-dimensional conformation plays a crucial role in its interaction with the aromatase enzyme, influencing both binding affinity and specificity .
Fadrozole hydrochloride primarily undergoes reactions typical of aromatic compounds and imidazoles. Its mechanism of action involves competitive inhibition at the aromatase active site, preventing the conversion of androgens to estrogens. This inhibition leads to decreased serum levels of estrone and estradiol, which are critical for estrogen-dependent tumors.
In vitro studies have shown that fadrozole can effectively suppress estrone biosynthesis from testosterone and estradiol biosynthesis from androstenedione, demonstrating its efficacy as an aromatase inhibitor .
The mechanism by which fadrozole hydrochloride exerts its pharmacological effects involves binding to the aromatase enzyme's active site, thereby blocking the conversion of androgens to estrogens. This action results in a significant reduction in circulating estrogen levels:
Fadrozole hydrochloride exhibits specific physical and chemical properties that are essential for its pharmaceutical application:
These properties influence its formulation as a drug and its bioavailability within biological systems .
Fadrozole hydrochloride is primarily utilized in oncology for treating hormone-sensitive cancers, particularly:
Fadrozole hydrochloride (4-(5,6,7,8-tetrahydroimidazo[1,5-α]pyridin-5-yl)benzonitrile monohydrochloride) is a nonsteroidal competitive inhibitor that selectively targets cytochrome P450 aromatase (CYP19A1), the enzyme responsible for converting C19 androgens to C18 estrogens. Its primary mechanism involves binding to the heme iron within the enzyme’s active site via a nitrogen atom in the imidazole ring, disrupting electron transfer essential for the aromatization reaction [7] [10]. Fadrozole exhibits high specificity for CYP19A1, with an inhibitory concentration (IC₅₀) of 6.4 nM in human placental microsomes. Importantly, it shows minimal cross-reactivity with other steroidogenic cytochrome P450 enzymes (e.g., CYP11A1, CYP17A1), even at concentrations >1,000-fold higher than those required for aromatase inhibition [4] [7]. This selectivity profile positions fadrozole as a precision tool for estrogen suppression without broadly disrupting adrenal steroidogenesis.
Fadrozole functions as a competitive inhibitor, directly competing with the natural substrate androstenedione for access to the catalytic pocket of CYP19A1. In ex vivo studies using fathead minnow ovaries, fadrozole exposure (50 μg/L) reduced estradiol (E₂) production by >80% within 2 hours, while testosterone (T) concentrations accumulated proportionally due to blocked conversion pathways [2] [10]. Kinetic analyses reveal a reversible binding mechanism characterized by a dissociation constant (Kᵢ) in the nanomolar range. Unlike irreversible steroidal inhibitors (e.g., exemestane), fadrozole’s inhibition is surmountable by high androgen substrate concentrations, confirming classical competitive kinetics [4]. This dynamic is critical in biological systems where compensatory upregulation of steroidogenic genes (e.g., star, cyp17) occurs within 24 hours of exposure, partially counteracting estrogen suppression [10].
Table 1: Inhibition Kinetics of Fadrozole Hydrochloride in Preclinical Models
System | IC₅₀ | Kᵢ | Estradiol Suppression | Testosterone Accumulation |
---|---|---|---|---|
Human Placental Microsomes | 6.4 nM | 2.1 nM | Not applicable | Not applicable |
Hamster Ovarian Slices | 0.03 μM | 0.01 μM | >95% at 1 μM | Not measured |
Fathead Minnow Ovaries | 54.6 μg/L | 18.2 μg/L | 85% at 4 hours | 2.3-fold increase at 4 hours |
The crystallographic analysis of human CYP19A1 reveals that fadrozole’s high-affinity binding relies on three-dimensional complementarity with the hydrophobic active site and specific polar interactions. The benzonitrile group forms hydrogen bonds with backbone residues Met374 and Asp309, while the imidazole nitrogen coordinates directly with the heme iron [1] [7]. Molecular docking studies (Schrödinger-Maestro) demonstrate that fadrozole achieves a Glide score of −12.3 kcal/mol, indicating superior binding efficiency compared to first-generation inhibitors like aminoglutethimide (−5.7 kcal/mol) [1]. This positioning sterically obstructs androstenedione access and prevents the three-step hydroxylation required for aromatization. Key residues involved include Thr310 and Ser478, which stabilize the inhibitor via van der Waals interactions. Mutation of Asp309 to alanine reduces fadrozole’s binding affinity by >90%, confirming its role as a critical anchor point [1].
Fadrozole exhibits dose-proportional pharmacokinetics and pharmacodynamics across species. In ovariectomized rats, oral administration (0.03 mg/kg) suppressed estrogen-dependent uterine hypertrophy by 50% (ED₅₀), while 0.3 mg/kg achieved >90% suppression [4]. Aquatic models using fathead minnows demonstrated rapid exposure-response relationships:
Table 2: Temporal Dynamics of Estradiol Suppression in Fathead Minnows
Exposure Duration | 5 μg/L Fadrozole | 50 μg/L Fadrozole |
---|---|---|
0.5 hours | 8% reduction | 22% reduction |
2 hours | 41% reduction | 85% reduction |
4 hours | 52% reduction | 93% reduction |
24 hours | Not measured | 98% reduction |
In postmenopausal women, dose linearity was observed between 0.3–2.0 mg twice daily, with steady-state plasma concentrations and area-under-curve (AUC) values increasing proportionally without accumulation [8]. Maximal aromatase inhibition (>95%) occurred at plasma concentrations >20 ng/mL, achievable with doses ≥1 mg twice daily [5] [9]. The EC₅₀ for ex vivo E₂ suppression in human studies was approximately 0.6 mg twice daily, confirming the compound’s potency in clinical settings [9].
Table 3: Nomenclature of Fadrozole Hydrochloride
Designation Type | Name(s) |
---|---|
IUPAC Name | 4-(5,6,7,8-Tetrahydroimidazo[1,5-α]pyridin-5-yl)benzonitrile monohydrochloride |
Synonyms | CGS 16949A; (Rac)-FAD286 hydrochloride |
Trade Names | Afema® (Japan) |
CAS Registry | 102676-31-3 (hydrochloride) |
Molecular Formula | C₁₄H₁₄ClN₃ |
CAS No.: 101-87-1
CAS No.: 15769-56-9
CAS No.: 210230-40-3
CAS No.: 485-18-7
CAS No.: 25468-09-1
CAS No.: